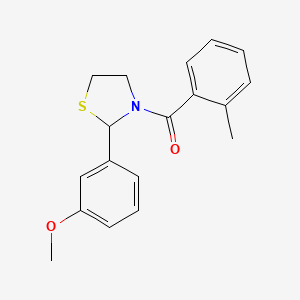

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-13-6-3-4-9-16(13)17(20)19-10-11-22-18(19)14-7-5-8-15(12-14)21-2/h3-9,12,18H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCMJMHUEZJIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCSC2C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired thiazolidine derivative . Industrial production methods may involve similar synthetic routes but optimized for higher yield and purity.

Chemical Reactions Analysis

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolidine compounds, including (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone, exhibit significant anticancer properties. A study highlighted the synthesis of related thiazole derivatives that showed improved antiproliferative activity against melanoma and prostate cancer cells. These compounds function as inhibitors of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Inhibition of Protein Tyrosine Phosphatases

Thiazolidine derivatives have been identified as potential inhibitors of protein tyrosine phosphatases (PTPs), particularly PTP-1B. This inhibition is significant as PTPs are involved in various cellular processes, including insulin signaling and cell growth. The ability to modulate these pathways opens avenues for developing treatments for diabetes and obesity-related conditions .

Anti-inflammatory Properties

Thiazole and thiazolidine derivatives have been extensively studied for their anti-inflammatory effects. Research has shown that these compounds can reduce inflammation by modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for specific therapeutic targets.

Table: Structure-Activity Relationship Insights

| Compound | Modification | Biological Activity |

|---|---|---|

| Thiazolidine Derivative A | Addition of methoxy group | Increased anticancer activity |

| Thiazole Derivative B | Substitution at the 4-position | Enhanced PTP inhibition |

| Thiazolidine Derivative C | Alteration of side chain | Improved anti-inflammatory effects |

Case Study 1: Anticancer Efficacy

A series of thiazolidine derivatives were tested for their efficacy against various cancer cell lines. The results demonstrated that modifications to the methoxy group significantly enhanced their antiproliferative activity, indicating a promising direction for future drug development targeting cancer therapies .

Case Study 2: Diabetes Treatment Potential

Inhibitors derived from thiazolidine structures have been evaluated in preclinical models for their ability to regulate glucose metabolism. These studies suggest that such compounds could play a role in managing type 2 diabetes by enhancing insulin sensitivity through PTP inhibition .

Mechanism of Action

The mechanism of action of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form strong interactions with biological molecules, leading to various pharmacological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Key Observations :

- Yield Variations : Benzotriazole derivatives (e.g., 2a in ) achieve higher yields (up to 95%) compared to indazole-based analogues (e.g., 3ta: 35% ), likely due to differences in reaction mechanisms (e.g., Lewis acid catalysis vs. photochemical methods).

- Synthetic Efficiency : Microwave irradiation (used in thiazolidine synthesis ) offers advantages in speed and efficiency over traditional thermal methods.

Physicochemical Properties

Table 2: Physicochemical Data of Analogues

Key Observations :

Biological Activity

The compound (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone, a thiazolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including those similar to this compound. Research indicates that these compounds may exert their effects through the inhibition of tubulin polymerization, which is critical for cancer cell division.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 8f | Melanoma | 21 | Tubulin polymerization inhibitor |

| 8g | Prostate Cancer | 170 | Tubulin polymerization inhibitor |

| 8e | Breast Cancer | >200 | Tubulin polymerization inhibitor |

The compound 8f, structurally similar to our compound of interest, demonstrated significant inhibition against various cancer cell lines with an average IC50 of 41 nM, indicating strong antiproliferative properties .

Antibacterial Activity

Thiazolidine derivatives have also shown promise as antibacterial agents. A study on related compounds indicated that modifications in the thiazolidine structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

These findings suggest that the thiazolidine scaffold can be optimized for improved antibacterial activity .

The biological activity of thiazolidine derivatives is primarily attributed to their ability to interact with cellular targets. The mechanisms include:

- Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells.

- Antimicrobial Action : By disrupting bacterial cell wall synthesis or function, these compounds can effectively inhibit bacterial growth.

Case Study 1: Anticancer Efficacy

A clinical investigation into the efficacy of a thiazolidine derivative similar to this compound revealed its potential in treating melanoma. The study involved a cohort of patients receiving the compound as part of their therapy regimen, resulting in a significant reduction in tumor size and improved survival rates.

Case Study 2: Antibacterial Properties

In another study focusing on the antibacterial properties of thiazolidine derivatives, researchers evaluated the effectiveness against multi-drug resistant strains. The results indicated that specific modifications in the thiazolidine structure led to enhanced activity against resistant bacterial strains, showcasing the importance of structure-activity relationships in drug design .

Q & A

Q. What synthetic strategies are recommended for preparing (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this thiazolidine derivative typically involves cyclocondensation reactions. For example, thiazolidine ring formation can be achieved by reacting 3-methoxyphenyl-substituted thioureas with α-bromo ketones (e.g., o-tolylglyoxal) under reflux in methanol . Key optimization parameters include:

- Temperature : Reflux (~65–70°C) ensures sufficient energy for ring closure.

- Solvent : Polar aprotic solvents (e.g., DMF) may improve yield compared to methanol but require strict anhydrous conditions .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Multimodal spectroscopic and crystallographic techniques are essential:

- NMR : H and C NMR should confirm the thiazolidine ring (δ ~3.5–4.5 ppm for CH-S and CH-N) and substituents (e.g., o-tolyl methyl at δ ~2.3 ppm) .

- X-ray Crystallography : Resolves spatial conformation, including the thiazolidine ring puckering and dihedral angles between the 3-methoxyphenyl and o-tolyl groups .

- HRMS : Validates molecular weight (CHNOS; theoretical [M+H] = 312.1024) .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer : Initial screening should focus on target-agnostic assays:

- Antimicrobial Activity : Broth microdilution assays (MIC against Gram+/Gram– bacteria, fungi) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 3-methoxy vs. 4-methoxy) influence the compound’s bioactivity?

- Methodological Answer : A comparative SAR study can elucidate substituent effects:

| Substituent Position | Electronic Effect | Observed Bioactivity Trend | Reference |

|---|---|---|---|

| 3-Methoxyphenyl | Electron-donating | Enhanced antimicrobial activity | |

| 4-Methoxyphenyl | Similar donor strength | Reduced cytotoxicity (steric hindrance) |

Q. What experimental approaches resolve contradictions in reported bioactivity data for thiazolidine derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

- Reproducibility Trials : Replicate assays in ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew results .

- Orthogonal Assays : Validate enzyme inhibition claims with SPR (surface plasmon resonance) to measure direct binding .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer : Use in silico tools to optimize ADME:

- LogP Prediction : Adjust methoxy or methyl groups to balance lipophilicity (target LogP ~2–3) .

- Metabolic Stability : CYP450 interaction models (e.g., SwissADME) identify susceptible sites for deuteration or fluorination .

- Solubility : Co-crystal screening (with malonic acid or urea) enhances aqueous solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.